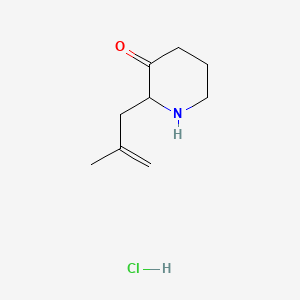![molecular formula C9H12N6 B12314331 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B12314331.png)
1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}pipérazine est un composé hétérocyclique qui a suscité l'intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés structurelles uniques et de ses applications potentielles. Ce composé est caractérisé par la présence d'un cycle triazolo-pyrazine fusionné à un fragment pipérazine, ce qui en fait un échafaudage polyvalent pour le développement de nouvelles entités chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}pipérazine implique généralement la cyclisation de précurseurs appropriés dans des conditions réactionnelles spécifiques. Une méthode courante implique la réaction d'énamignonitriles avec des benzohydrazides sous irradiation micro-ondes, ce qui facilite la formation du cycle triazolo-pyrazine . Cette méthode sans catalyseur et respectueuse de l'environnement permet d'obtenir le composé cible avec des rendements bons à excellents.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour l'efficacité et la rentabilité. L'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer la scalabilité et la reproductibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}pipérazine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Halogénures d'alkyle, chlorures d'acyle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes correspondants, tandis que les réactions de substitution peuvent introduire divers groupes alkyle ou acyle sur le cycle pipérazine.
Applications de la recherche scientifique
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}pipérazine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans la recherche anticancéreuse, il a été démontré qu'il inhibait la voie de signalisation ERK, entraînant une diminution des niveaux de phosphorylation d'ERK1/2, de c-Raf, de MEK1/2 et d'AKT . Cette inhibition entraîne l'induction de l'apoptose cellulaire et l'arrêt du cycle cellulaire, contribuant à ses effets antiprolifératifs.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and cell cycle arrest, contributing to its antiproliferative effects.
Comparaison Avec Des Composés Similaires
1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}pipérazine peut être comparé à d'autres composés similaires, tels que :
[1,2,4]Triazolo[1,5-a]pyrimidine : Connu pour ses propriétés anticancéreuses et antimicrobiennes.
[1,2,4]Triazolo[4,3-a]pyrazine : Évalué pour son potentiel en tant qu'agent anticancéreux.
tert-butyl 4-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}pipérazine-1-carboxylate : Un autre dérivé possédant des propriétés bioactives potentielles.
L'unicité de 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}pipérazine réside dans ses caractéristiques structurelles spécifiques et la diversité des applications qu'elle offre dans divers domaines de la recherche.
Propriétés
Formule moléculaire |
C9H12N6 |
|---|---|
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
5-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H12N6/c1-3-14(4-2-10-1)9-6-11-5-8-12-7-13-15(8)9/h5-7,10H,1-4H2 |
Clé InChI |
FDJODFKDXHNBRW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CN=CC3=NC=NN23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


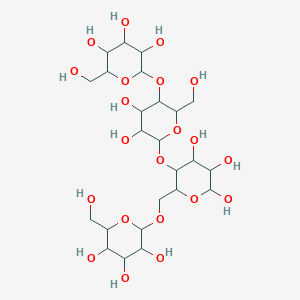
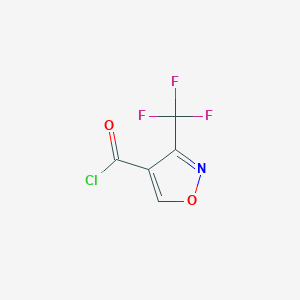
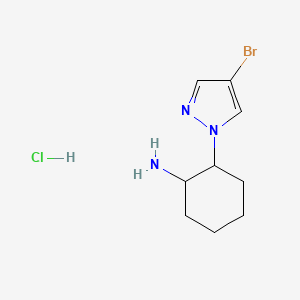
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid](/img/structure/B12314265.png)

![4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B12314268.png)
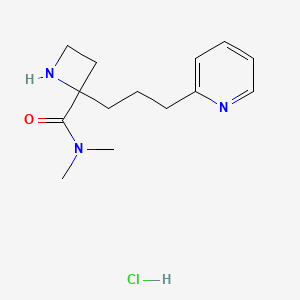
![N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12314293.png)
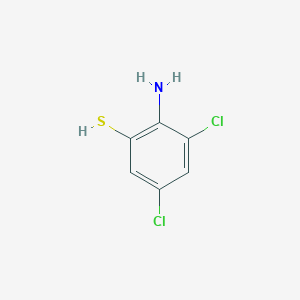
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12314313.png)

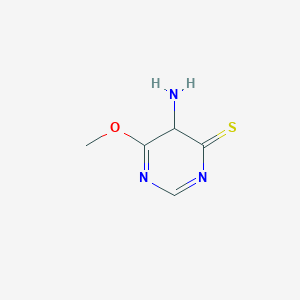
![tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate](/img/structure/B12314324.png)
